molecular formula C13H13NO4 B1616071 2-(Oxan-2-yloxy)isoindole-1,3-dione CAS No. 6584-60-7

2-(Oxan-2-yloxy)isoindole-1,3-dione

Cat. No.: B1616071
CAS No.: 6584-60-7
M. Wt: 247.25 g/mol
InChI Key: HCTSKKKGJQTHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-2-yloxy)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, characterized by an oxane (tetrahydropyran) ring attached via an ether linkage at the 2-position of the isoindole core. The oxane group likely enhances solubility and modulates electronic properties compared to other substituents. Isoindole-1,3-dione derivatives are widely studied for their biological activities, including anticonvulsant and antitumor effects, and as intermediates in organic synthesis .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and substituent effects among isoindole-1,3-dione derivatives:

Compound Name Substituent Key Features References
2-(Cyclohex-2-enyloxy)isoindole-1,3-dione Cyclohexenyloxy Unsaturated cyclohexene ring; potential for Diels-Alder reactivity
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione Dioxotetrahydrofuran Two ketone groups; dihedral angle of 90° between rings; hydrogen bonding
2-(4-Dimethylamino-2-oxo-but-3-enyl)isoindole-1,3-dione Enaminone group Planar enaminone moiety; potential for Michael additions
2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione Alkynyl chain (C8) Hydrophobic alkyne; influences lipophilicity and membrane permeability
2-[4-(Imidazol-2-yl)phenyl]isoindole-1,3-dione Imidazole-phenyl Aromatic and heterocyclic interactions; possible antitumor activity
2-(3-Nitrophenyl)isoindole-1,3-dione Nitrophenyl Electron-withdrawing nitro group; alters electronic density of isoindole

Physicochemical Properties

  • Hydrogen Bonding : Compounds with ketone or nitro groups (e.g., dioxotetrahydrofuran, nitrophenyl) exhibit stronger hydrogen bonding, affecting solubility and crystallinity. The dioxotetrahydrofuran derivative forms centrosymmetric dimers via C–H···O bonds .
  • Lipophilicity : Alkynyl (C8) and azidoalkyl substituents increase logP values, enhancing membrane permeability .
  • Melting Points : Aryl-substituted derivatives (e.g., nitrophenyl, imidazole-phenyl) generally exhibit higher melting points (>200°C) due to rigid aromatic interactions .

Properties

CAS No.

6584-60-7

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(oxan-2-yloxy)isoindole-1,3-dione

InChI

InChI=1S/C13H13NO4/c15-12-9-5-1-2-6-10(9)13(16)14(12)18-11-7-3-4-8-17-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

HCTSKKKGJQTHDG-UHFFFAOYSA-N

SMILES

C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

6584-60-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

to a vigorously stirred solution of N-hydroxyphthalimide (10.0 g, 61.4 mmol) in CH2Cl2 (70 mL) and dioxane (80 mL) was added dihydropyran (6.16 mL, 67.6 mmol) and p-toluenesulfonic acid (200 mg). The resulting solution was stirred overnight at room temperature. The reaction was quenched by slow addition of saturated NaHCO3 (100 mL). After separation, the organic layer was washed with brine and dried over Na2SO4. Solvent removal under vacuum yielded 13.4 g (88%) of 2-(tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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